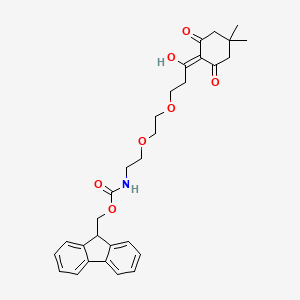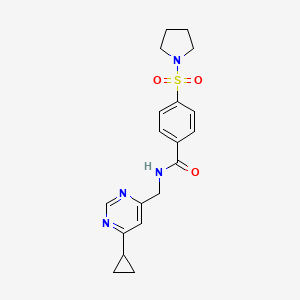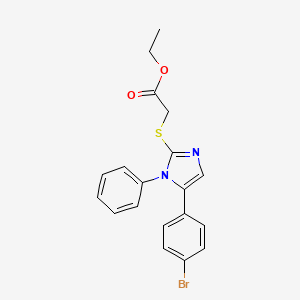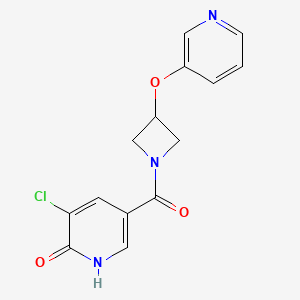
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H22ClN3O4 and its molecular weight is 403.86. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
A novel series of compounds with urea or bis-urea functionalities, bridged by hydroxyl or halogen substituted benzene moieties, has been designed, synthesized, and evaluated for their biological activities. These compounds demonstrate significant antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cells, with specific derivatives exhibiting high activity and selectivity. These findings suggest potential applications in the development of new therapeutic agents targeting cancer. Moreover, certain derivatives have shown high antioxidant activity and antimicrobial properties, indicating their utility in diverse scientific research areas related to health and disease management (Perković et al., 2016).
Chemical Structure Analysis
The study of β-ureido acids and dihydrouracils has provided insights into the chemical structure and properties of compounds containing urea functionalities. This research enhances our understanding of the conformational behavior and electronic effects influencing the chemical reactivity and interactions of urea derivatives, contributing to the development of novel compounds with improved pharmacological profiles (Katritzky et al., 1969).
Antimicrobial Activity
The synthesis of new 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives has shown promising results as antimicrobial agents. These findings indicate the potential for developing new antimicrobial compounds to combat resistant bacterial and fungal strains, addressing a critical need in infectious disease research and treatment strategies (El-zohry & Abd-Alla, 2007).
Methodological Advancements in Synthesis
Research on the effective Biginelli-type synthesis of 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones has introduced novel methodologies for the synthesis of urea derivatives. These advancements provide valuable tools for the synthesis of complex organic molecules, facilitating further research in medicinal chemistry and drug development (Kolosov et al., 2015).
Enzyme Inhibition and Medicinal Chemistry
The study of tetrahydropyrimidine-5-carboxylates has explored their effects on enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. These findings contribute to the search for effective treatments for conditions such as Alzheimer's disease, showcasing the therapeutic potential of urea derivatives in medicinal chemistry (Sujayev et al., 2016).
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-12-19(25)24-9-3-4-13-5-7-15(11-17(13)24)22-20(26)23-16-10-14(21)6-8-18(16)28-2/h5-8,10-11H,3-4,9,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYATNFFYNUNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)
![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)
![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2762809.png)

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)


![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)
